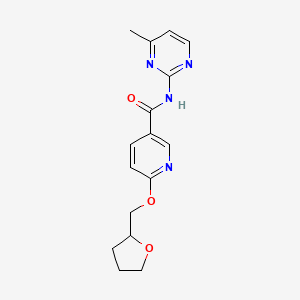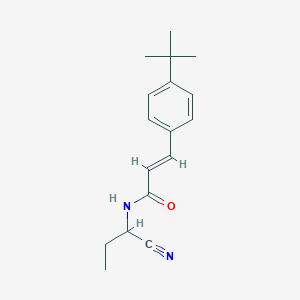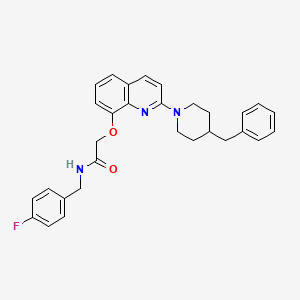
N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of nicotinamide derivatives, including compounds similar to "N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide," involves complex organic synthesis techniques. Lewis acid-promoted direct substitution of 2-methoxy-3-cyanopyridines by organo cuprates is a method used for preparing nicotinamide and nicotinic acid derivatives. This approach enables the facile preparation of trisubstituted nicotinonitriles, which upon hydrolysis yield nicotinamide derivatives (Abdel-Aziz, 2007).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is complex and exhibits interesting features such as hydrogen bonding and π-π interactions. Studies on similar compounds show that the molecular structure is influenced by various factors including the nature of substituents and the molecular environment. For example, the structure of bis(4-methoxybenzoato)-κ2 O,O′;κO-bis(nicotinamide-κN 1)zinc(II) reveals a distorted trigonal-bipyramidal geometry around the zinc ion, indicating the versatile coordination modes of nicotinamide derivatives (Hökelek et al., 2010).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the N-methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) is a critical reaction in the metabolism of nicotinamide, influencing several physiological and pathological processes. This reaction highlights the importance of nicotinamide derivatives in cellular metabolism and their potential role in disease mechanisms (Sartini et al., 2011).
Applications De Recherche Scientifique
Role in Enzymatic Functions and Metabolic Pathways
Nicotinamide N-methyltransferase (NNMT) is a key enzyme that catalyzes the N-methylation of nicotinamide and other pyridine compounds. This process is crucial for the regulation of metabolic pathways and detoxification mechanisms within the body. Studies have shown that NNMT is involved in the metabolism of xenobiotics and the modulation of cellular energy states, highlighting its potential as a therapeutic target for metabolic disorders and cancer (Aksoy, Szumlanski, & Weinshilboum, 1994).
Implications in Disease and Therapeutic Potential
NNMT overexpression has been linked to various human diseases, including cancers, obesity, and metabolic syndrome. The enzyme's activity affects the methylation potential within cells, influencing epigenetic states and gene expression patterns. For instance, the overexpression of NNMT in cancer cells has been shown to create a metabolic methylation sink, leading to altered methylation landscapes and the promotion of tumorigenesis (Ulanovskaya, Zuhl, & Cravatt, 2013). Conversely, inhibitors of NNMT have shown promise in reversing these effects, opening avenues for novel cancer therapies and metabolic disease treatments (Kannt et al., 2018).
Detoxification and Biochemical Interactions
NNMT plays a significant role in the detoxification of harmful substances. By catalyzing the N-methylation of nicotinamide and related compounds, NNMT aids in the removal of toxic metabolites from the body. This enzyme is also involved in the metabolism of drugs and xenobiotics, suggesting its importance in pharmacology and toxicology (Shimada, Mishima, Kitamura, & Tatsumi, 1987).
Molecular and Structural Insights
Recent structural studies have provided insights into the mechanism of action of NNMT, including the identification of small molecule inhibitors and the understanding of substrate recognition. These findings are crucial for the development of targeted therapies aimed at modulating NNMT activity for therapeutic benefits (Babault et al., 2018; Peng et al., 2011).
Propriétés
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-6-7-17-16(19-11)20-15(21)12-4-5-14(18-9-12)23-10-13-3-2-8-22-13/h4-7,9,13H,2-3,8,10H2,1H3,(H,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNBPFPTLSBUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)


![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)


![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)
![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)

![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)